REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6]1)=[O:4].[N+:16]([O-])([OH:18])=[O:17].Cl>CC(OC(C)=O)=O.CC(O)=O>[CH3:1][O:2][C:3]([C:5]1([C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[C:12]([N+:16]([O-:18])=[O:17])[CH:13]=2)[CH2:6][CH2:7]1)=[O:4]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC1)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was added dropwise at 0° C
|
Type
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EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (200 mL×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. aq. NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC1)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |